molecular formula C26H25N7O3 B2635582 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1169988-22-0

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2635582
M. Wt: 483.532
InChI Key: AOOOUECGPFKAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrimidines . These compounds are characterized by a pyrazolopyrimidine core structure, which consists of a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds, have been synthesized for use as mTOR kinase and PI3 kinase inhibitors .

Scientific Research Applications

  • Synthesis and Cycloaddition Reactions:

    • The compound has been involved in studies related to the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition reactions, demonstrating its versatility as a precursor or intermediate in the synthesis of complex heterocyclic structures (Rahmouni et al., 2014).
  • Antimicrobial and Anticancer Properties:

    • Research has been conducted on derivatives of this compound for potential antimicrobial and anticancer properties. Specifically, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results in in vitro studies against various microbial strains and cancer cell lines, highlighting the therapeutic potential of these derivatives (Hafez et al., 2016).
  • Derivative Synthesis for Antitumor Activities:

    • Derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activities, with some showing mild to moderate activity against specific cancer cell lines, such as human breast adenocarcinoma MCF7, indicating the compound's potential as a scaffold for developing new anticancer agents (El-Morsy et al., 2017).
  • Antioxidant Activity of Heterocyclic Derivatives:

    • Studies involving the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety derived from this compound have revealed antioxidant properties, comparable to those of ascorbic acid in some cases, suggesting its utility in developing antioxidant therapies (El‐Mekabaty, 2015).
  • Antimicrobial Activity of Pyrazolopyridine Derivatives:

    • The compound has been utilized as a key intermediate in the synthesis of various heterocyclic compounds, including pyrazolopyridine derivatives, which have been evaluated for their antimicrobial properties, providing insights into the development of new antimicrobial agents (Abu-Melha, 2013).

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O3/c1-15-5-8-19(11-16(15)2)32-24-21(14-27-32)25(35)30-26(29-24)33-22(12-17(3)31-33)28-23(34)13-18-6-9-20(36-4)10-7-18/h5-12,14H,13H2,1-4H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOUECGPFKAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

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